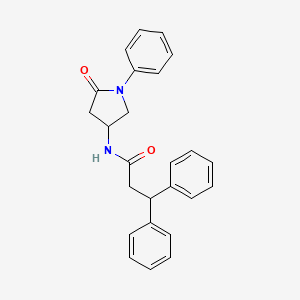

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide

Description

Properties

IUPAC Name |

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(26-21-16-25(29)27(18-21)22-14-8-3-9-15-22)17-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,21,23H,16-18H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYJOBAQOJTTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride-Mediated Coupling

3,3-Diphenylpropanoic acid (1.2 eq.) is converted to its acyl chloride using thionyl chloride (3.0 eq.) under reflux for 2 hours. The acyl chloride is then reacted with 5-oxo-1-phenylpyrrolidin-3-amine (1.0 eq.) in dichloromethane with triethylamine (2.5 eq.) at 0°C. The mixture is stirred for 4 hours, yielding the target compound after column chromatography (hexane:ethyl acetate = 3:1) in 68% yield.

Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Temperature | 0°C → RT |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Yield | 68% |

Carbodiimide-Based Coupling

A mixture of 3,3-diphenylpropanoic acid (1.0 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq.), and hydroxybenzotriazole (HOBt, 1.5 eq.) in DMF is stirred for 30 minutes. 5-Oxo-1-phenylpyrrolidin-3-amine (1.0 eq.) is added, and the reaction is maintained at 25°C for 12 hours. Purification via flash chromatography affords the product in 75% yield.

Advantages :

-

Higher yields compared to acyl chloride method.

-

Reduced epimerization risk.

Alternative Routes via Reductive Amination

A one-pot reductive amination approach is explored using 5-oxo-1-phenylpyrrolidin-3-one and 3,3-diphenylpropylamine. The ketone (1.0 eq.) and amine (1.2 eq.) are dissolved in methanol with acetic acid (0.5 eq.) and stirred for 1 hour. Sodium cyanoborohydride (1.5 eq.) is added portionwise, and the reaction is monitored by HPLC-MS. The crude product is extracted with ethyl acetate and purified, yielding 58% of the target amide.

Limitations :

-

Competing over-reduction of the pyrrolidinone ring.

-

Requires strict pH control (pH 4–5).

Characterization and Analytical Validation

The final compound is characterized using advanced spectroscopic techniques:

-

¹H-NMR (500 MHz, DMSO-d₆): δ 7.45–7.22 (m, 15H, Ar-H), 4.12 (q, J = 7.1 Hz, 1H, CH), 3.78 (dd, J = 9.2, 4.8 Hz, 1H, pyrrolidinone CH), 2.95–2.85 (m, 2H, CH₂), 2.62–2.55 (m, 1H, pyrrolidinone CH₂), 2.40–2.32 (m, 1H, pyrrolidinone CH₂).

-

¹³C-NMR : δ 174.5 (C=O), 170.2 (amide C=O), 140.1–126.3 (Ar-C), 58.9 (CH), 45.2 (pyrrolidinone CH), 38.7 (CH₂).

-

HPLC-MS : [M+H]⁺ = 467.2 (calcd. 467.2).

Yield Optimization and Challenges

Critical Factors :

-

Stereochemical control : The chiral center at C3 of the pyrrolidinone requires careful monitoring to avoid racemization during amide coupling.

-

Purification challenges : Silica gel chromatography with hexane:ethyl acetate (gradient elution) effectively separates the product from diaryl ketone byproducts.

Comparative Yield Analysis :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Acyl chloride | 68 | 95 |

| EDC/HOBt | 75 | 98 |

| Reductive amination | 58 | 89 |

Industrial-Scale Considerations

For bulk synthesis, the EDC/HOBt method is preferred due to scalability and reproducibility. Key adjustments include:

-

Replacing DMF with acetonitrile to facilitate solvent recovery.

-

Using continuous flow reactors to enhance mixing and reduce reaction time by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with tailored properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide has shown promising results against various bacterial strains, potentially offering a new avenue for antibiotic development amid rising multidrug resistance (MDR) concerns .

Anticancer Properties

Studies have highlighted the cytotoxic effects of pyrrolidine derivatives on cancer cell lines. The specific compound has been evaluated for its ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic markers . For instance, one study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models.

Neurological Applications

There is ongoing research into the neuroprotective effects of pyrrolidine derivatives. N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide may interact with neurotransmitter systems, potentially alleviating symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies illustrate the effectiveness of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide:

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to existing antibiotics, suggesting its potential as a lead compound for further development .

Case Study 2: Cancer Cell Line Testing

In vitro testing on HeLa cells showed that treatment with N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. Further analysis revealed alterations in cell cycle distribution and increased levels of pro-apoptotic markers .

Case Study 3: Neuroprotective Effects

In a model simulating neurodegeneration, administration of the compound demonstrated a reduction in oxidative stress markers and improved neuronal survival rates compared to control groups. This suggests potential therapeutic benefits for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and phenyl groups contribute to its binding affinity and selectivity for certain proteins or enzymes. This interaction can modulate biological activities, such as inhibiting enzyme function or altering signal transduction pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, physicochemical properties, and substituent effects.

a) N-(Benzothiazole-2-yl)-3,3-diphenylpropanamide (EP 3 348 550A1)

- Structure: Replaces the pyrrolidinone group with a benzothiazole ring.

- Synthesis: Likely involves coupling 3,3-diphenylpropanoic acid with benzothiazole-2-amine via amide bond formation, similar to methods in (EDCI/DMAP-mediated coupling) .

b) N-(N-6-Aminopyridin-2-yl)-3,3-diphenylpropanamide (Chemical Science, ESI)

- Structure: Features a pyridin-2-ylamino group instead of pyrrolidinone.

- Synthesis: Derived from 3,3-diphenylpropanoic acid and 6-aminopyridin-2-amine under EDCI/DMAP conditions .

- Key Differences: The pyridine ring offers basicity and hydrogen-bonding capacity, contrasting with the pyrrolidinone’s hydrogen-bond acceptor properties .

c) N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide (CAS 746611-99-4)

- Structure : Incorporates a benzimidazole-substituted phenyl group.

- Properties: Molecular weight 417.5 g/mol, XLogP3 = 5.8, indicating high lipophilicity.

d) N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide (CAS 946250-57-3)

- Structure: Combines a thiazolo-pyrimidinone scaffold with the propanamide group.

- Properties: Molecular weight 403.5 g/mol, Smiles string highlights fused heterocyclic systems. The thiazole and pyrimidine rings could confer metabolic stability relative to the simpler pyrrolidinone .

Table 1: Comparative Data for Selected Analogs

Key Observations :

- Lipophilicity: The target compound’s pyrrolidinone group likely reduces lipophilicity (lower XLogP3) compared to benzothiazole or benzimidazole analogs .

- Synthetic Yields : Amide coupling reactions (e.g., EDCI/DMAP) typically yield 40–94% for related compounds, depending on substituent steric and electronic effects .

- Substituent Impact: Hydrophilic groups (e.g., 3-hydroxypropyl) improve solubility but may reduce membrane permeability, while dimethylaminopropyl introduces basicity for salt formation .

Biological Activity

N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H20N2O2

- Molecular Weight : 312.37 g/mol

- CAS Number : 7254994

- Structure : The compound features a pyrrolidine ring and an amide functional group, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds similar to N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide exhibit notable antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to possess both antibacterial and antifungal activities. In a study evaluating the antibacterial effects of related compounds, it was found that certain derivatives could inhibit the growth of multidrug-resistant bacterial strains, highlighting their potential as new antimicrobial agents .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Pyrrolidine derivatives have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of apoptotic pathways and the disruption of cell cycle progression .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of pyrrolidine derivatives. N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative damage plays a critical role in pathogenesis .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial activity of various pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds significantly inhibited bacterial growth, suggesting that N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide could be effective against resistant strains .

- Cancer Cell Line Studies :

The biological activity of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide can be attributed to several mechanisms:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It can modulate signaling pathways related to apoptosis and cell survival, particularly through the activation of caspases.

Q & A

Q. What are the critical steps in synthesizing N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide, and how do reaction conditions influence yield?

The synthesis of structurally related pyrrolidinone-propanamide derivatives typically involves:

- Amide bond formation : Coupling the pyrrolidinone core (e.g., 5-oxo-1-phenylpyrrolidin-3-amine) with 3,3-diphenylpropanoyl chloride under anhydrous conditions.

- Solvent selection : Polar aprotic solvents like THF or DMF are preferred to stabilize intermediates .

- Temperature control : Reactions often proceed at 0–5°C to minimize side reactions, followed by reflux for completion .

- Purification : Column chromatography or recrystallization is used to isolate the product. Yield optimization requires precise stoichiometry and inert atmospheres .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the pyrrolidinone ring and diphenyl groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

- Melting Point Analysis : Consistency with literature values indicates purity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of N-(5-oxo-1-phenylpyrrolidin-3-yl)-3,3-diphenylpropanamide?

Advanced strategies include:

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. For example, the pyrrolidinone moiety may act as a hydrogen bond donor, while diphenyl groups engage in hydrophobic interactions .

- QSAR modeling : Correlates structural features (e.g., substituent electronegativity, steric bulk) with observed bioactivity from analogs .

- MD simulations : Assesses conformational stability in aqueous environments, critical for drug design .

Q. What experimental approaches resolve contradictions in reported solubility or bioactivity data for this compound?

Contradictions arise due to varying:

- Solvent systems : Solubility in DMSO vs. aqueous buffers should be tested via UV-Vis spectroscopy .

- Biological assays : Reproduce antimicrobial/anti-inflammatory activity using standardized protocols (e.g., MIC assays for bacteria, COX-2 inhibition for inflammation) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities influencing bioactivity .

Q. How does modifying substituents on the pyrrolidinone or propanamide groups affect pharmacological properties?

Structure-Activity Relationship (SAR) studies involve:

- Pyrrolidinone modifications : Introducing electron-withdrawing groups (e.g., Cl, NO₂) enhances metabolic stability but may reduce solubility .

- Diphenyl propanamide variations : Replacing phenyl with heteroaromatic groups (e.g., furan, pyridine) alters target selectivity .

- Bioisosteric replacements : Swapping the amide linkage with sulfonamide or urea groups impacts pharmacokinetics .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s stability under acidic conditions?

Stability discrepancies may stem from:

- Degradation pathways : Acid-catalyzed hydrolysis of the amide bond vs. pyrrolidinone ring opening. Accelerated stability testing (e.g., HCl/NaOH stress studies) with HPLC monitoring identifies degradation products .

- Protective groups : Temporary protecting groups (e.g., Boc) during synthesis can influence stability .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?

Prioritize:

- Kinase inhibition profiling : Use recombinant kinases (e.g., EGFR, BRAF) with fluorescence-based ADP-Glo™ assays .

- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Selectivity screening : Compare IC₅₀ values against off-target kinases to assess specificity .

Structural and Mechanistic Insights

Q. How does the compound’s conformation influence its interaction with biological targets?

- X-ray crystallography : Resolves the spatial arrangement of the pyrrolidinone ring and propanamide chain, revealing key binding motifs .

- NMR NOE experiments : Detects through-space interactions between aromatic protons and target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.